molecular formula C15H22N2O4 B14782517 n-Cbz-l-lysine methyl ester

n-Cbz-l-lysine methyl ester

Cat. No.: B14782517
M. Wt: 294.35 g/mol
InChI Key: CZWJWNQZTSMVAZ-UHFFFAOYSA-N
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Description

Contextual Significance as a Protected Amino Acid Derivative

The primary significance of n-Cbz-L-lysine methyl ester lies in its identity as a protected amino acid derivative. L-lysine possesses three reactive functional groups: an α-amino group, an ε-amino group in its side chain, and a carboxylic acid group. During chemical synthesis, particularly peptide synthesis, these reactive sites can interfere with each other, leading to unwanted side reactions, polymerization, or the formation of incorrect products. peptide.com To prevent this, chemists employ a strategy of "protection," where specific groups are temporarily masked. peptide.com

The Carbobenzyloxy (Cbz) group is a well-established protecting group for amines, long utilized in solution-phase peptide synthesis. peptide.com It is stable under a variety of reaction conditions but can be removed when desired, typically through catalytic hydrogenation. The methyl ester protects the carboxylic acid group, preventing it from reacting, for example, during peptide bond formation. This esterification is a necessary activation step for certain enzymatic aminolysis reactions. nih.gov

The differential protection of lysine (B10760008) is particularly important. By protecting one amino group (e.g., the ε-amino group with Cbz) while leaving the other (the α-amino group) either free or protected by a different, orthogonally removable group (like Boc), chemists can selectively build peptide chains at the α-amino position without interference from the side chain. peptide.comgoogle.com This strategy of using different protecting groups on the same molecule is a cornerstone of modern synthetic chemistry. peptide.com

Derivative NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Feature
Nε-Cbz-L-lysine methyl ester hydrochloride27894-50-4C15H23ClN2O4330.81α-amino group is free for coupling; ε-amino group is Cbz-protected. apolloscientific.co.ukchembk.com
Nα-Boc-Nε-Cbz-L-lysine methyl ester73548-77-3C20H30N2O6394.46Differentially protected lysine with orthogonal Boc and Cbz groups. chemimpex.com
L-Lysine methyl ester dihydrochloride26348-70-9C7H18Cl2N2O2233.14Both amino groups are unprotected; used in surfactant and hydrogel production. sigmaaldrich.com
Nα-Cbz-L-lysine2212-75-1C14H20N2O4280.32Used in the synthesis of hydroxamic acids and mycobacterium inhibitors. chemicalbook.com

Role in Contemporary Synthetic Strategies and Biochemical Research

The utility of this compound and its closely related derivatives is extensive, impacting both fundamental synthetic methods and applied biochemical studies.

In contemporary synthetic strategies , these compounds are indispensable for peptide synthesis. chemimpex.comchemimpex.com In solid-phase peptide synthesis (SPPS), derivatives like Nα-Boc-Nε-Cbz-L-lysine are used to introduce a lysine residue into a growing peptide chain. peptide.comchemimpex.com The Boc group is removed to allow for the addition of the next amino acid, while the Cbz group remains to protect the side chain. This ensures the linear, controlled assembly of the peptide. peptide.com The methyl ester form can also be advantageous, as studies have shown that using methyl-ester-capped unnatural amino acids can significantly enhance their incorporation into proteins during expression in E. coli cell cultures, likely by improving membrane permeability. nih.gov

In biochemical research , these lysine derivatives are used to create custom peptides for studying biological processes. For example, they are used to synthesize specific segments of proteins, such as histone tails, to investigate the role of post-translational modifications like methylation. researchgate.net By incorporating a protected lysine, researchers can perform specific chemical modifications on the side chain to mimic these natural processes. Furthermore, these compounds are valuable in bioconjugation, where they help attach biomolecules to other entities, a key process in developing advanced drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com Research has also explored the reactions of L-lysine methyl ester with dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143), which are relevant to understanding the formation of advanced glycation end-products (AGEs) in biological systems. mdpi.comnih.govresearchgate.net One study indicated the formation of a novel product, Nε-(hydroxymethyl)-lysine (HML), from the reaction of lysine methyl ester with methylglyoxal. nih.govresearchgate.net

Research Application AreaSpecific Use of Lysine DerivativeFinding/Significance
Peptide SynthesisBuilding block in solid-phase peptide synthesis (SPPS). chemimpex.comAllows for the controlled, sequential addition of lysine into a peptide chain with a protected side chain to prevent branching. peptide.com
Protein ExpressionMethyl ester forms of unnatural amino acids. nih.govEnhances the yield of unnatural amino acid-incorporated proteins by 2- to 6-fold, likely by increasing cell membrane permeability. nih.gov
Biochemical ProbesSynthesis of modified histone tail peptides. researchgate.netFacilitates the study of post-translational modifications and their role in gene regulation and other biological functions. researchgate.net
BioconjugationAttaching biomolecules to surfaces or other molecules. chemimpex.comchemimpex.comContributes to the development of improved drug delivery systems and diagnostic tools. chemimpex.com
Glycation ResearchReaction of L-lysine methyl ester with methylglyoxal. nih.govresearchgate.netLeads to the formation of Nε-(hydroxymethyl)-lysine (HML), a novel advanced glycation end-product (AGE) not formed with free lysine. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)

InChI Key

CZWJWNQZTSMVAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis Methodologies and Strategies for N Cbz L Lysine Methyl Ester

Established Synthetic Routes and Reaction Conditions

The creation of n-Cbz-L-lysine methyl ester hinges on two primary transformations: the esterification of the carboxylic acid and the protection of the α-amino group. Various methods have been developed to achieve these transformations efficiently.

Esterification Procedures

Two common methods for the esterification of the carboxyl group of N-Cbz-L-lysine are the thionyl chloride method and the boron trifluoride-methanol approach.

The thionyl chloride method is a widely used and effective procedure for preparing methyl esters of amino acids. tandfonline.commasterorganicchemistry.com In a typical reaction, N-Cbz-L-lysine is treated with thionyl chloride in dry methanol (B129727). tandfonline.com The reaction is often initiated at a low temperature, such as -10°C, and then allowed to proceed at room temperature for an extended period to ensure complete conversion. tandfonline.com This method offers high yields, often exceeding 90%. tandfonline.com

The boron trifluoride-methanol method provides an alternative route to the methyl ester. cdnsciencepub.comsigmaaldrich.com This approach involves heating N-ε-Cbz-L-lysine in methanol in the presence of boron trifluoride ethyl etherate as a catalyst. cdnsciencepub.com The reaction temperature and the molar ratio of the catalyst are crucial parameters that influence the reaction rate and yield. cdnsciencepub.com While effective, this method can sometimes lead to partial deprotection of the Cbz group, especially with longer reaction times or higher temperatures. cdnsciencepub.com

Benzyl (B1604629) Chloroformate Protection Approaches

The introduction of the benzyloxycarbonyl (Cbz or Z) group to protect the amino functionality is a cornerstone of peptide synthesis. wikipedia.orgiris-biotech.de This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. tandfonline.comwikipedia.orgcommonorganicchemistry.com For the synthesis of n-Cbz-L-lysine, the reaction is often carried out in an aqueous medium with a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. tandfonline.com The temperature is usually kept low (around 0°C) to minimize side reactions. tandfonline.com

Copper Complexation Strategies in Amino Group Protection

A significant challenge in modifying lysine (B10760008) is the presence of two amino groups, the α-amino and the ε-amino group. To selectively protect the α-amino group, a copper complexation strategy is often employed. tandfonline.comcnr.itscispace.com L-lysine is first treated with a copper(II) salt, such as cupric sulfate (B86663) pentahydrate, to form a copper chelate complex. tandfonline.comcnr.it This complex effectively blocks the α-amino and carboxyl groups, leaving the ε-amino group available for reaction. cnr.itscispace.com Following the protection of the ε-amino group (for instance, with a Boc group), the copper is removed, often by treatment with EDTA, to yield the desired Nε-protected lysine. tandfonline.comscispace.com This strategy allows for the specific subsequent protection of the α-amino group with the Cbz group.

Multi-step Preparations from Precursors

The synthesis of this compound is inherently a multi-step process, starting from L-lysine. A common synthetic sequence involves:

Copper Complexation: Protection of the α-amino and carboxyl groups of L-lysine through the formation of a copper(II) complex. tandfonline.comscispace.com

ε-Amino Group Protection: Reaction of the copper complex with a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) for Boc protection, to selectively protect the ε-amino group. scispace.com

Demetalation: Removal of the copper ion, typically with EDTA, to liberate the Nε-protected lysine. tandfonline.comscispace.com

α-Amino Group Protection: Introduction of the Cbz group onto the free α-amino group using benzyl chloroformate. tandfonline.com

Esterification: Conversion of the carboxylic acid to its methyl ester using methods like the thionyl chloride procedure. tandfonline.com

An alternative pathway starts with the synthesis of N-Cbz-L-lysine, which is then esterified. tandfonline.com The initial step here involves the reaction of L-lysine with benzyl chloroformate, often using the copper complexation strategy to direct the Cbz group to the α-amino position. tandfonline.com

Orthogonal Protecting Group Combinations in Lysine Derivatives

The differential protection of the α-amino, ε-amino, and carboxyl functionalities of lysine is crucial for its use in complex peptide synthesis. researchgate.netrsc.org Orthogonal protecting groups, which can be removed under distinct chemical conditions, are essential for this purpose. uniurb.itnih.gov

Strategies for Differential Protection of α-Amine, ε-Amine, and Carboxyl Functionalities

A widely employed orthogonal protection strategy for lysine involves the use of Cbz, tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. scispace.comresearchgate.net

Cbz/Boc Combination: The Cbz group is typically removed by hydrogenolysis, while the Boc group is labile to acid (e.g., trifluoroacetic acid). iris-biotech.deresearchgate.net This orthogonality allows for the selective deprotection of either the α- or ε-amino group. For instance, in Z-Lys(Boc)-OH, the Boc group on the ε-amino group can be removed with acid, leaving the Cbz-protected α-amino group intact for further peptide coupling. scispace.com

Fmoc/Boc Combination: This is a very common pairing in solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.net The Fmoc group is base-labile (removed with piperidine), while the Boc group is acid-labile. iris-biotech.deresearchgate.net Fmoc-Lys(Boc)-OH is a standard building block where the Fmoc group protects the α-amino group and is removed at each coupling step, while the Boc group protects the ε-amino side chain throughout the synthesis and is removed during the final cleavage from the resin. iris-biotech.descispace.com

The carboxyl group is often protected as a methyl or benzyl ester. The methyl ester can be hydrolyzed under basic conditions, while the benzyl ester is typically removed by hydrogenolysis, at the same time as a Cbz group if present.

Selective Deprotection Methodologies in Multi-Protected Lysine Systems

The synthesis of lysine-containing peptides and complex molecules often necessitates the use of multiple protecting groups to selectively mask the α-amino, ε-amino, and carboxyl functionalities. The strategic removal of one of these groups while others remain intact is a cornerstone of successful synthesis. In systems involving this compound, the challenge lies in the selective deprotection of an α-amino protecting group (like Boc or Fmoc) without cleaving the ε-Cbz or the methyl ester, or vice-versa.

The choice of protecting groups dictates the deprotection strategy. Orthogonal protecting groups are ideal, as they are removed under different reaction conditions. For instance, the Fmoc group is base-labile (commonly removed with piperidine), the Boc group is acid-labile (cleaved with acids like TFA), and the Cbz group is typically removed by hydrogenolysis. kohan.com.tworganic-chemistry.org The methyl ester can be saponified using a base, but this condition could also affect an Fmoc group.

In the context of a di-protected lysine such as N-α-Boc-N-ε-Cbz-L-lysine, the Boc group can be selectively removed with mild acid, leaving the Cbz group intact. However, the stability of the Cbz group can be a concern under certain cleavage conditions. rsc.org Research has shown that bis(tributyltin) oxide can chemoselectively cleave methyl and benzyl esters in the presence of Boc and Cbz groups, although the Cbz group in N-α-Boc-N-ε-Cbz-L-lysine methyl ester showed some instability. rsc.org

For more complex syntheses, other lysine side-chain protecting groups that offer different deprotection schemes are employed. These include the Mmt (Monomethoxytrityl) and ivDde groups. cem.comnih.gov The Mmt group, for example, is highly acid-sensitive and can be removed with a very dilute solution of trifluoroacetic acid (TFA) (e.g., 1-2% in DCM), which generally does not affect Boc, Fmoc, or Cbz groups. researchgate.netresearchgate.net Similarly, the ivDde group is cleaved using hydrazine, which provides an orthogonal deprotection strategy in the presence of acid- and hydrogenolysis-labile groups. kohan.com.twnih.gov Automated systems have been developed to handle the sequential deprotection of these various groups, streamlining the synthesis of complex peptides. kohan.com.twcem.com

Table 1: Common Protecting Groups for Lysine and their Deprotection Reagents

Protecting Group Abbreviation Cleavage Reagent Selectivity Notes
tert-Butoxycarbonyl Boc Trifluoroacetic Acid (TFA) Acid-labile.
9-Fluorenylmethoxycarbonyl Fmoc Piperidine Base-labile.
Carboxybenzyl Cbz, Z H₂/Pd/C (Hydrogenolysis) Stable to mild acid and base. organic-chemistry.org
Monomethoxytrityl Mmt Dilute TFA (1-2%) Highly acid-labile. researchgate.netresearchgate.net
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde Hydrazine Cleaved by hydrazine.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde Hydrazine (2-5% in DMF) Cleaved by hydrazine. kohan.com.tw

Chemoenzymatic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally friendly methods. In peptide and amino acid derivative synthesis, this translates to the adoption of green chemistry principles and chemoenzymatic strategies. rsc.orgunibo.it

Green Chemistry in Synthesis The synthesis of compounds like this compound traditionally involves solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are associated with significant toxicity and environmental concerns. rsc.org Green chemistry initiatives aim to replace these with safer alternatives. Propylene carbonate has been identified as a viable green solvent for both solution-phase and solid-phase peptide synthesis, showing comparable or better yields than conventional solvents. rsc.orgacs.org Other greener solvents explored include 2-MeTHF, ethyl acetate (B1210297), and even water, which can reduce hazardous waste and improve laboratory safety. acs.orgadvancedchemtech.com Beyond solvent replacement, green approaches focus on minimizing waste by reducing the number of purification steps, using catalytic reagents, and developing continuous flow processes instead of traditional batch reactions. advancedchemtech.comambiopharm.com

A one-pot CEP method for L-lysine has been demonstrated where the carboxyl group is first esterified using an acid catalyst in an alcohol (like ethanol (B145695) or methanol), and then papain is introduced to catalyze polymerization without isolating the intermediate ester. acs.orgnih.gov This method not only simplifies the synthesis but also enhances its efficiency and aligns with green chemistry principles by potentially reducing solvent use and purification steps. nih.gov Other chemoenzymatic strategies, such as Lysine Acylation using Conjugating Enzymes (LACE), have been developed for the site-specific modification of proteins at lysine residues, further highlighting the power of enzymes in lysine chemistry. acs.orgethz.ch

Optimization of Synthetic Yields and Purity

Maximizing the yield and ensuring the high purity of this compound are paramount for its application in further synthetic steps. Optimization involves fine-tuning reaction conditions, reagents, and purification methods.

A documented synthesis of a related compound, Nα-Boc-Nε-Cbz-L-lysine methyl ester, involves the reaction of Nα-Boc-Nε-Cbz-L-lysine with methyl iodide in the presence of cesium carbonate. prepchem.com The work-up procedure, involving extraction with ethyl acetate and washing with water, is crucial for removing inorganic salts and other impurities. prepchem.com The final purity is often determined by techniques like NMR spectroscopy and HPLC.

Table 2: Influence of Alcohol on Lysine Esterification and Subsequent Chemoenzymatic Polymerization (CEP)

Run Alcohol Esterification Conversion (%) CEP Monomer Conversion (%)
1 Methanol (MeOH) ~50 >30
2 Ethanol (EtOH) >90 >30
3 Propanol (B110389) (PrOH) ~90 <30

Adapted from data on the one-pot chemoenzymatic polymerization of L-lysine. acs.org

The data indicates that while ethanol and propanol gave high esterification yields, the subsequent enzymatic polymerization was more efficient with the methyl and ethyl esters. acs.org The lower conversion with methanol was attributed to its partial evaporation at high reaction temperatures. acs.org

Furthermore, the purity of the final product can be significantly affected by side reactions, such as racemization. During peptide coupling reactions, the choice of coupling reagents and conditions is critical to suppress epimerization and ensure the chiral integrity of the amino acid derivative. orgsyn.org Purification techniques are the final step in ensuring high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for isolating the target compound from by-products and unreacted starting materials. unibo.it The selection of the mobile phase and gradient can be optimized to achieve the best separation. acs.org

Advanced Spectroscopic and Structural Elucidation of N Cbz L Lysine Methyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For n-Cbz-L-lysine methyl ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive structural picture.

¹H NMR Spectral Analysis and Proton Assignment

The protons of the benzyloxycarbonyl (Cbz) group are readily identifiable. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.30-7.40 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (C₆H₅CH ₂) resonate as a singlet around δ 5.10 ppm.

The protons associated with the lysine (B10760008) backbone exhibit characteristic chemical shifts. The α-proton (α-CH) is expected to appear as a triplet around δ 4.05 ppm. The protons of the methyl ester (COOCH ₃) give rise to a sharp singlet at approximately δ 3.74 ppm. The methylene protons of the lysine side chain (β, γ, δ, and ε) produce a series of multiplets in the upfield region of the spectrum, typically between δ 1.30 and 3.10 ppm. The ε-CH₂ protons, being adjacent to the Cbz-protected nitrogen, are expected to be shifted downfield compared to the other side-chain methylenes.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl (C₆H ₅) 7.30 - 7.40 Multiplet
Benzyl (C₆H₅CH ₂) ~5.10 Singlet
α-CH ~4.05 Triplet
Methyl Ester (COOCH ₃) ~3.74 Singlet
ε-CH₂ Downfield multiplet Multiplet
β, γ, δ-CH₂ 1.30 - 1.90 Multiplets

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of this compound. Analysis of related compounds, such as N-Boc-N'-Cbz-L-lysine, offers insight into the expected chemical shifts.

The carbonyl carbons are the most downfield signals. The ester carbonyl (C=O) is anticipated around δ 173 ppm, while the urethane (B1682113) carbonyl of the Cbz group should appear near δ 156 ppm. The aromatic carbons of the phenyl ring will resonate in the δ 127-137 ppm region. The benzylic carbon (C₆H₅C H₂) is expected around δ 66 ppm.

The α-carbon of the lysine backbone typically appears around δ 54 ppm. The methyl ester carbon (COOC H₃) will have a signal at approximately δ 52 ppm. The carbons of the lysine side chain (β, γ, δ, and ε) will be found in the upfield region, from approximately δ 22 to 40 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) ~173
Urethane Carbonyl (C=O) ~156
Aromatic Carbons (C₆H₅) 127 - 137
Benzyl Carbon (C₆H₅C H₂) ~66
α-Carbon ~54
Methyl Ester Carbon (COOC H₃) ~52
Lysine Side Chain Carbons (β, γ, δ, ε) 22 - 40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons. For this compound, a COSY spectrum would show correlations between the α-proton and the β-protons of the lysine side chain. It would also reveal the coupling network within the side chain, allowing for the sequential assignment of the β, γ, δ, and ε protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show a cross-peak for each C-H bond. For example, the signal for the α-proton would correlate with the signal for the α-carbon, and the methyl ester protons would correlate with the methyl ester carbon. This technique is invaluable for definitively assigning the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like protected amino acids. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which gas-phase ions are produced.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. For instance, the ESI-MS analysis of a related compound, Nε-Carbobenzyloxy-L-Lysine N-Carboxyanhydride, showed a clear signal for the sodium adduct [M+Na]⁺ at m/z 329.111. This demonstrates the utility of ESI-MS in confirming the molecular weight of such derivatives.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). This causes the desorption and ionization of the analyte molecules.

X-ray Crystallography Studies of Related Lysine Derivatives for Conformational Analysis

Detailed crystallographic data from single-crystal X-ray diffraction has been reported for complexes of L-lysine with other amino acids, such as D-glutamate and D-aspartate. nih.gov These studies reveal specific conformations of the lysine molecule within a crystal lattice. For example, in the L-lysine D-glutamate complex, the lysine molecules adopt a conformation where the side chain is staggered between the α-amino and α-carboxylate groups. nih.gov The crystal structures are also defined by extensive hydrogen bonding networks, with the side chain amino groups of lysine forming infinite sequences with carboxylate groups. nih.gov

The crystal structure of L-lysine itself has also been a subject of study, though its high propensity to form a hydrate (B1144303) under ambient conditions presented challenges. nih.gov The non-hydrate crystalline phase was eventually determined using powder X-ray diffraction methods, revealing a monoclinic symmetry with a P2₁ space group. researchgate.net

The table below summarizes crystallographic data for some related lysine derivatives, offering a comparative view of their structural parameters.

Compound/ComplexCrystal SystemSpace GroupKey Conformational Features
L-Lysine D-Glutamate nih.govMonoclinicP2(1)Lysine side chain staggered between α-amino and α-carboxylate groups.
L-Lysine D-Aspartate Monohydrate nih.govOrthorhombicP2(1)2(1)2(1)Unlike molecules aggregate into alternating layers.
L-Lysine (non-hydrate) researchgate.netMonoclinicP2₁-
Block Copolypeptide (ε-Cbz-lysine)₉-(Val-Val)₅-(ε-Cbz-lysine)₉ researchgate.netresearchgate.net--Predominantly β-sheet structure.
Block Copolypeptide (ε-Cbz-lysine)₅₇-(Val-Val)₅-(ε-Cbz-lysine)₅₇ researchgate.netresearchgate.net--Exclusively α-helix structure.

This table presents a selection of crystallographic data for lysine derivatives to illustrate conformational analysis.

These examples underscore how X-ray crystallography of related compounds can be used to infer the likely conformational properties of this compound, particularly regarding the orientation of the Cbz group and the lysine side chain.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Flash Column Chromatography)

Chromatographic methods are indispensable for the purification and purity assessment of this compound and other amino acid derivatives. High-Performance Liquid Chromatography (HPLC) and flash column chromatography are two of the most commonly employed techniques for these purposes.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of synthetic compounds. orgsyn.org It is particularly useful for removing impurities from reaction mixtures to obtain pure α-amino acid derivatives. A general method for the purification of α-amino acid-N-carboxyanhydrides (NCAs) using flash chromatography on silica (B1680970) gel has been described, which effectively removes common impurities without the need for recrystallization. nih.gov This technique is applicable to a wide range of NCAs, including those with both hydrophilic and hydrophobic side chains, and is especially beneficial for compounds that are difficult to crystallize. nih.gov The purified products are often of high enough quality for subsequent polymerization reactions. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For lysine and its derivatives, reversed-phase HPLC (RP-HPLC) is frequently used. The purity of final products, such as glycyrrhizic acid derivatives bearing amino acid residues, is often confirmed to be greater than 95% by HPLC analysis. mdpi.com

Methods have been developed for the quantification of lysine in various matrices, which can be adapted for its derivatives. nih.gov For instance, a validated RP-HPLC method with fluorescence detection has been established for lysine quantification, demonstrating good separation and a reduced run time. nih.gov The chemical and enantiomeric purity of α-amino acid methyl esters can also be determined using HPLC with chiral stationary phases. researchgate.net In one such method, N-fluorenylmethoxycarbonyl (FMOC) derivatives of amino acid methyl esters were analyzed, revealing the presence of both chemical (as the corresponding racemic acids) and enantiomeric impurities in commercially available samples. researchgate.net

The table below outlines typical parameters for HPLC analysis of lysine and related compounds.

Analytical MethodColumnMobile PhaseDetectionApplication
RP-HPLC for Lysine Quantification nih.govReversed-phase columnGradient of sodium acetate (B1210297) buffer and methanol (B129727)FluorescenceQuantification of lysine in various matrices
HPLC for L-Lysine and L-Arginine Analysis sielc.comObelisc R (reverse-phase with embedded ionic groups)Acetonitrile/Water with Sodium Phosphate buffer (pH 6.0)UV (210 nm)Analysis of L-lysine and L-arginine
HPLC for Purity of Glycyrrhizic Acid Derivatives mdpi.comAtlantis C18, Zorbax RX C18, Discovery C18, or Vydac 218TP C18MethanolUV (254 nm)Purity determination of synthesized compounds
HPLC for Enantiomeric Purity of Amino Acid Methyl Esters researchgate.netAmylose-derived chiral stationary phase (e.g., CSP 1)10% 2-propanol/hexane with 0.1% TFAFluorescenceDetermination of chemical and enantiomeric purity

This table provides examples of HPLC conditions used for the analysis of lysine and its derivatives.

These chromatographic techniques are crucial for ensuring the high purity of this compound required for research and synthetic applications, allowing for the removal of starting materials, by-products, and enantiomeric impurities.

Chemical Reactivity and Derivatization of N Cbz L Lysine Methyl Ester

Reactivity of the Free Amino Group

The presence of a free α-amino group in Nε-Cbz-L-lysine methyl ester allows for a variety of chemical modifications. This nucleophilic site readily participates in reactions typical of primary amines, enabling the elongation of peptide chains and the introduction of diverse functionalities.

For instance, the α-amino group can react with activated carboxylic acids or acyl chlorides to form amide bonds. This is a fundamental reaction in stepwise peptide synthesis, where the amino acid sequence is built by the sequential addition of protected amino acid residues. The Cbz protection on the ε-amino group ensures that the acylation occurs specifically at the α-position, preventing the formation of branched or undesired side products.

Furthermore, the free amino group can undergo reactions with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. A study investigating the reaction of L-lysine methyl ester with methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO) provides insight into the reactivity of the amino groups. nih.govmdpi.comresearchgate.net While this study primarily focused on the unprotected L-lysine and its methyl ester, the principles of reactivity are applicable. The initial reaction involves the formation of a hydroxyl group-containing intermediate which then dehydrates to a Schiff base. mdpi.com These intermediates can undergo further complex reactions. mdpi.comresearchgate.net In the case of L-lysine methyl ester and MGO, a novel product, Nε-(hydroxymethyl)-lysine (HML), was identified, suggesting a higher reactivity of MGO towards the lysine (B10760008) derivative. nih.govmdpi.com

The reactivity of the amino group is also central to the synthesis of various derivatives. For example, Nα-Boc-L-lysine methyl ester hydrochloride, a related compound, is widely used in peptide synthesis and the development of drug delivery systems due to the reactivity of its free amino group after deprotection. chemimpex.com

Transformations Involving the Methyl Ester Moiety

The methyl ester group of N-Cbz-L-lysine methyl ester provides another site for chemical transformation, primarily through hydrolysis or transesterification reactions.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and typically involves treating the ester with an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide. This reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting carboxylate can then be protonated to yield the free carboxylic acid. This transformation is crucial for deprotecting the C-terminus of a peptide chain or for preparing derivatives where a free carboxyl group is required.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol in large excess. For example, reaction with benzyl (B1604629) alcohol would yield the corresponding benzyl ester. This allows for the modification of the ester group to alter the solubility or other physicochemical properties of the molecule.

A documented synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester involves the reaction of Nα-Boc-Nε-Cbz-L-lysine with methyl iodide in the presence of cesium carbonate in dimethylformamide. prepchem.com This illustrates a method for the formation of the methyl ester, which can, in principle, be reversed or modified through transesterification.

Strategies for Functionalization and Introduction of Novel Substituents

The strategic protection of the ε-amino and carboxyl groups in this compound allows for the selective functionalization of the α-amino group to introduce novel substituents. This is a key strategy in the synthesis of modified amino acids and peptides with unique properties.

One common approach is the acylation of the α-amino group with a variety of acylating agents. This can introduce simple alkyl or aryl groups, or more complex moieties such as fluorescent labels, biotin (B1667282) tags, or drug molecules. The choice of acylating agent determines the nature of the novel substituent.

Another strategy involves the use of N-carboxyanhydrides (NCAs) derived from protected lysine. For instance, the polymerization of N-carboxy Nε-carbobenzoxy L-lysine anhydride (B1165640) can be initiated to form polylysine (B1216035) derivatives. researchgate.net Furthermore, NCAs containing azide (B81097) functionalities have been prepared from Nα-carboxybenzyl (Cbz) protected lysine, allowing for subsequent "click" chemistry reactions to introduce a wide array of substituents. mdpi.com

The functionalization can also be achieved through enzymatic transformations. For example, L-amino acid oxidase has been shown to have high activity with Nε-Cbz-L-lysine, converting it to the corresponding keto acid. nih.gov This keto acid can then be further modified. While this study was performed on the free acid, similar enzymatic transformations could potentially be applied to the methyl ester derivative.

Functionalization Strategies and Resulting Derivatives
Functionalization StrategyReagents/ConditionsResulting Functional Group/DerivativeReference
Acylation of α-amino groupAcyl chlorides, activated carboxylic acidsNα-acylated lysine derivativesGeneral Knowledge
Reaction with aldehydes/ketonesGlyoxal, MethylglyoxalSchiff bases, Nε-(hydroxymethyl)-lysine (from L-lysine methyl ester) nih.govmdpi.com
Ring-opening polymerization of NCAsN-carboxy Nε-carbobenzoxy L-lysine anhydridePoly(L-lysine) derivatives researchgate.net
Azide-alkyne "click" chemistryAzide-containing NCAs from Cbz-lysineTriazole-containing lysine derivatives mdpi.com
Enzymatic oxidationL-amino acid oxidaseKeto acid derivative (from Nε-Cbz-L-lysine) nih.gov

Applications in Peptide Chemistry and Bioconjugation

Building Block in Peptide Synthesis Methodologies

The primary utility of n-Cbz-l-lysine methyl ester lies in its role as a protected building block in both solid-phase and solution-phase peptide synthesis. The selection of protecting groups is a cornerstone of peptide chemistry, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Applications

While the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is more commonly employed for the temporary protection of the α-amino group in modern solid-phase peptide synthesis (SPPS), the benzyloxycarbonyl (Cbz) group has historically been and continues to be a vital tool for the permanent protection of lysine's ε-amino group. In SPPS, the peptide is assembled on a solid resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration. peptide.com

The Cbz group is particularly useful in Boc-based SPPS, where the N-terminal α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The Cbz group on the lysine (B10760008) side chain is stable to the acidic conditions required to remove the Boc group during each cycle of amino acid addition. peptide.com It remains on the lysine side chain throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin, often using strong acids like hydrofluoric acid (HF). peptide.com

Although less common, lysine derivatives with Cbz side-chain protection can be utilized in Fmoc-based SPPS. In such strategies, the Cbz group provides an orthogonal protection that is not affected by the basic conditions (e.g., piperidine) used for Fmoc removal. This allows for the synthesis of the peptide chain, with the Cbz group on lysine remaining intact until the final cleavage step.

Key Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationTypically ProtectsCleavage Conditions
BenzyloxycarbonylCbz or ZAmine groups (α or ε)Strong acid (e.g., HBr/acetic acid, HF), Catalytic Hydrogenolysis
tert-ButoxycarbonylBocα-Amine groupModerate acid (e.g., Trifluoroacetic acid - TFA)
9-FluorenylmethoxycarbonylFmocα-Amine groupBase (e.g., Piperidine)
Methyl Ester-OMeCarboxyl groupSaponification (e.g., NaOH)

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, was the primary method for creating peptides before the advent of SPPS and remains crucial for large-scale production and the synthesis of complex peptides. In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.

This compound is well-suited for solution-phase synthesis. The methyl ester protects the C-terminal carboxyl group, preventing it from reacting while the unprotected α-amino group of the lysine derivative is coupled to the growing peptide chain. orgsyn.orgacs.org The Cbz group on the side chain provides stable protection throughout the coupling steps. researchgate.net The choice of coupling reagents, such as carbodiimides (e.g., DCC, DIC) often in the presence of additives like 1-hydroxybenzotriazole (HOBt), is critical to facilitate efficient peptide bond formation and minimize side reactions. researchgate.net Once the desired peptide is synthesized, the methyl ester can be removed by saponification, and the Cbz group can be cleaved by methods such as catalytic hydrogenolysis, which involves hydrogen gas and a palladium catalyst. researchgate.net

Role in the Synthesis of Complex Peptide Sequences and Modified Peptides

The strategic use of protecting groups, such as those on this compound, is paramount in the synthesis of complex and modified peptides. These peptides may contain unnatural amino acids, post-translational modifications, or other chemical moieties.

N-Cbz-l-lysine and its derivatives serve as key intermediates for creating modified lysine residues. For example, a Cbz-protected lysine derivative can be a starting material for the synthesis of unnatural amino acids that are later incorporated into proteins. nih.gov In one documented synthesis, a related compound, N-Boc-Lys(Cbz)-OH, was first converted to its methyl ester. Subsequently, the Cbz group was removed via hydrogenation to free the ε-amino group for further chemical modification, leading to the creation of a novel unnatural amino acid. nih.gov This demonstrates the utility of the Cbz group as a temporary protecting group for the side chain during the synthesis of complex building blocks.

Furthermore, derivatives of this compound are used to synthesize peptides with specific post-translational modifications, such as methylation, which is crucial for studying epigenetics. For instance, the synthesis of methylated histone tail peptides often requires building blocks derived from lysine where the side chain is specifically methylated. researchgate.netresearchgate.netnih.gov The synthesis of these methylated lysine derivatives can involve intermediates where other functional groups are protected by Cbz and ester groups.

Bioconjugation Strategies Utilizing Lysine Derivatives for Molecular Tagging and Delivery

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable conjugate with combined functionalities. Lysine residues are frequent targets for bioconjugation due to the high nucleophilicity and surface accessibility of the ε-amino group on their side chains. chemimpex.com

While this compound itself is not directly used for conjugation due to the protected amine, it serves as a valuable precursor. The synthesis of a peptide destined for bioconjugation can incorporate a Cbz-protected lysine. After the peptide has been synthesized and purified, the Cbz group can be selectively removed to expose the reactive ε-amino group. This newly freed amine can then be targeted by a variety of electrophilic reagents to attach molecular tags, such as:

Fluorophores: For imaging and tracking purposes.

Biotin (B1667282): For affinity purification and detection.

Polyethylene glycol (PEG): To improve solubility, stability, and pharmacokinetic properties.

Linkers for drug conjugation: Creating antibody-drug conjugates (ADCs) or peptide-drug conjugates.

Commonly used reagents for targeting the lysine amine include N-hydroxysuccinimide (NHS) esters and isothiocyanates, which form stable amide and thiourea bonds, respectively. nih.gov The ability to deprotect the lysine side chain at a specific point in the synthetic strategy allows for precise, site-specific modification.

Development of Peptide-Based Therapeutics and Biomaterials (as synthetic intermediates)

Peptide-based therapeutics have gained significant attention due to their high specificity and potency. The synthesis of these complex molecules often relies on meticulously protected amino acid derivatives. Cbz-protected lysine is a key raw material in the synthesis of GLP-1 (glucagon-like peptide-1) analogs, a class of drugs used to treat type 2 diabetes. aminoacids-en.com The robust protection offered by the Cbz group is essential for the multi-step assembly of these therapeutic peptides. aminoacids-en.com

The stability and handling properties of intermediates like this compound make them valuable in the development of peptide-based therapeutics and biomaterials. researchgate.net By incorporating such protected lysine derivatives, researchers can enhance the stability and bioavailability of the final drug product.

Protein Engineering and Modification via Lysine Residues

Protein engineering and modification aim to create proteins with novel functions or properties. One powerful technique is the site-specific incorporation of unnatural amino acids (UAAs) into proteins, which can introduce new chemical handles, probes, or post-translational modifications. rsc.orgnih.govresearchgate.netplos.org

As demonstrated in the synthesis of modified peptides, this compound and its analogs are crucial starting materials for the chemical synthesis of these UAAs. nih.gov A synthetic route can begin with a Cbz-protected lysine, which is then chemically altered to create a UAA with a desired side chain functionality. This newly synthesized UAA can then be incorporated into a protein through genetic code expansion techniques. This allows researchers to study protein function with high precision, for example, by introducing photo-cross-linkers, fluorescent probes, or mimics of post-translational modifications. nih.govplos.org

Computational Chemistry and Molecular Modeling Studies

In Silico Analysis of Molecular Structure and Conformation

The three-dimensional structure and conformational flexibility of N-Cbz-L-lysine methyl ester are key determinants of its physical and chemical properties. In silico analysis, using methods like molecular mechanics and quantum mechanics, allows for the detailed exploration of the molecule's potential energy surface. These studies can identify low-energy conformers, predict geometric parameters, and map out the electronic landscape.

Key aspects of the molecule's structure that are investigated include:

Rotatable Bonds: The molecule possesses several rotatable bonds, particularly within the lysine (B10760008) side chain and the carbobenzyloxy (Cbz) protecting group. Computational methods can predict the preferred dihedral angles and the energy barriers between different conformations.

Intramolecular Interactions: Analysis can reveal non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize specific conformations.

Electronic Properties: Calculations can determine the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These properties are fundamental to understanding the molecule's reactivity.

ParameterDescriptionRepresentative Value/Analysis
Dihedral Angles Defines the conformation of the carbon backbone and side chain.Analysis reveals the most stable rotamers and their relative energies.
Bond Lengths/Angles Standard geometric parameters of the molecular structure.Optimized geometry calculations provide precise values (e.g., C=O, C-N, C-O bond lengths).
Molecular Surface Area The total surface area of the molecule.Used to predict solubility and potential for intermolecular interactions.
Electrostatic Potential Maps the charge distribution on the molecular surface.Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions.

This table presents typical parameters analyzed in computational studies. The values are representative and would be determined specifically for this compound in a dedicated modeling study.

Predictive Modeling of Reactivity and Interactions

Computational models are instrumental in predicting how this compound will behave in chemical reactions and how it will interact with other molecules, particularly biological macromolecules like enzymes.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. For a compound like this compound, docking studies could be employed to understand its potential interaction with enzyme active sites. For instance, studies on similar α-amino acid methyl ester derivatives have used docking to evaluate their inhibitory action against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B) nih.gov. Such models predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Molecular dynamics (MD) simulations can further refine these predictions, providing insights into the conformational changes and stability of the complex over time. researchgate.net

Docking ParameterDescriptionExample Finding from a Representative Study
Binding Energy (ΔG) The predicted free energy of binding between the ligand and the protein.Lower negative values indicate stronger, more favorable binding.
Inhibition Constant (Ki) Predicted concentration required to achieve 50% inhibition.Calculated from binding energy; used to rank potential inhibitors.
Key Interacting Residues Amino acids in the active site that form significant contacts with the ligand.e.g., Tyrosine, Tryptophan, Serine forming hydrogen bonds or pi-stacking interactions.
Interaction Types The nature of the non-covalent bonds formed.Hydrogen bonds, hydrophobic interactions, salt bridges, pi-pi stacking.

This table illustrates typical outputs from a molecular docking study, based on methodologies applied to related compounds. nih.govresearchgate.net

Rational Design of Derivatives for Specific Applications

This compound serves as a valuable scaffold in the rational design of new molecules with tailored functions. By computationally modifying its structure and predicting the effects of these changes, scientists can design derivatives for specific applications, such as enzyme inhibition or targeted drug delivery.

The process of rational design involves:

Identifying a Target: A specific biological target (e.g., an enzyme) or a desired property is chosen.

Scaffold Hopping/Modification: The core structure of this compound is modified. This could involve changing the protecting groups, altering the side chain, or coupling it with other molecules.

In Silico Screening: The designed derivatives are computationally evaluated for their potential to interact with the target or for their desired physicochemical properties.

Synthesis and In Vitro Evaluation: The most promising candidates from the in silico screening are then synthesized and tested experimentally to validate the computational predictions.

For example, research on related L-lysine derivatives has led to the design of novel compounds with specific biological activities. Studies have focused on synthesizing benzyloxybenzene substituted (S)-α-amino amide derivatives from amino acid methyl esters to create selective inhibitors of cholinesterases and monoamine oxidases. nih.gov Similarly, Fmoc-L-Lysine carboxamides have been designed and synthesized as potential cytotoxic agents against cancer cells, with molecular modeling used to understand their interaction with the target. researchgate.net This approach highlights how a fundamental building block can be systematically evolved to produce compounds with highly specific and potent activities. nih.gov

Parent ScaffoldDesigned Derivative ClassDesigned ApplicationReference
L-Amino Acid Methyl EstersBenzyloxybenzene substituted (S)-α-amino amidesSelective enzyme inhibition (MAO-A, MAO-B, AChE, BChE) nih.gov
Fmoc-L-LysineFmoc-L-Lysine CarboxamidesCytotoxic agents for cancer therapy researchgate.net
Acylated LysineGenetically encoded acylated lysine derivativesIncorporation into proteins for functional studies nih.gov

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The classical synthesis of protected amino acids, while effective, is continually being optimized to improve yields, reduce environmental impact, and streamline workflows. Research into the synthesis of n-Cbz-l-lysine methyl ester and related compounds focuses on achieving greater efficiency through innovative catalytic systems and reaction conditions.

One approach involves the esterification of Nα-Boc-Nε-Cbz-L-lysine using a cesium carbonate solution followed by reaction with methyl iodide. prepchem.com This method provides a clear pathway for producing the methyl ester from its carboxylic acid precursor. Another area of innovation is the use of phase-transfer catalysts or host-guest chemistry to improve reaction selectivity and rates. For instance, the use of β-Cyclodextrin in an aqueous buffer has been shown to facilitate the chemoselective Cbz-protection of lysine (B10760008), a reaction that is fundamental to the synthesis of the target compound. chemicalbook.com This method offers a greener alternative to traditional organic solvents and can enhance the reaction rate. chemicalbook.com

Table 1: Comparison of Synthetic Approaches

Methodology Key Reagents Primary Advantage Reference
Cesium Salt EsterificationNα-Boc-Nε-Cbz-L-lysine, Cesium Carbonate, Methyl IodideWell-defined, high-yield laboratory procedure. prepchem.com
Host-Guest CatalysisL-lysine, Benzyl (B1604629) chloroformate, β-CyclodextrinChemoselective reaction in aqueous buffer, environmentally friendly. chemicalbook.com
NCA Polymerization PrecursorNε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys NCA)Enables synthesis of high molecular weight polypeptides. researchgate.net
Cost-Effective Starting MaterialN-Boc-Lys(Cbz)-OHUtilizes a less expensive precursor for methylation. nih.gov

Expanded Applications in Chemical Biology and Material Science

The unique structural features of this compound—a protected amine and an esterified carboxyl group—make it a versatile building block for a growing number of applications in chemical biology and material science.

In chemical biology, the methyl ester form of lysine derivatives is proving instrumental in genetic code expansion. Research has demonstrated that supplying the methyl ester forms of unnatural amino acids (UAAs) to E. coli cultures can significantly enhance the yields of proteins incorporating these UAAs. nih.gov This strategy improves the cellular uptake of the amino acid, leading to a 2- to 6-fold increase in the production of modified proteins like ubiquitin and green fluorescent protein (GFP). nih.govnih.gov Such protein engineering techniques are vital for studying post-translational modifications, protein function, and disease mechanisms. nih.govchemimpex.com The compound also serves as a crucial component in the synthesis of peptide-based drugs and in bioconjugation strategies to link biomolecules. chemimpex.comchembk.comchemimpex.com Furthermore, derivatives of lysine methyl ester are being used to create chemical probes to study epigenetic mechanisms, such as the inhibition of histone demethylases. nih.gov

In the realm of material science, this compound and its analogs are used to construct novel polypeptide-based materials. researchgate.net Through ring-opening polymerization of N-carboxyanhydride (NCA) monomers derived from protected lysine, scientists can create complex polypeptide architectures. researchgate.net These can include block copolymers with orthogonally protected side-chains, allowing for selective deprotection and further functionalization. researchgate.net Such materials are being investigated for use as scaffolds for synthetic antigens, protein mimetics, and other advanced biomaterials. researchgate.netchemimpex.com The potential use as a component in photosensitive dyes also points to applications in functional materials. chembk.com

Table 2: Applications of this compound and its Analogs

Field Application Description Reference
Chemical Biology Unnatural Amino Acid (UAA) IncorporationThe methyl ester form enhances cellular uptake, improving yields of engineered proteins for functional studies. nih.govnih.gov
Peptide SynthesisServes as a fundamental building block for creating complex, biologically active peptides and peptide-based drugs. chemimpex.comchemimpex.com
BioconjugationUsed to attach peptides to other molecules, enhancing the specificity of targeted therapies and diagnostics. chemimpex.comchemimpex.com
Enzyme Inhibition ProbesDerivatives are designed to act as selective inhibitors and probes for enzymes like histone demethylases. nih.gov
Material Science Polypeptide SynthesisActs as a monomer precursor (NCA form) for synthesizing complex polypeptide architectures and biomaterials. researchgate.net
Functional ScaffoldsCopolymers can be created with selectively removable protecting groups, enabling the design of intricate functional materials. researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The structural characteristics of this compound make it highly suitable for integration into modern research platforms like combinatorial chemistry and high-throughput screening (HTS). These approaches rely on the rapid synthesis and evaluation of large libraries of molecules to discover new functions and properties.

In combinatorial chemistry, this compound is an ideal building block for creating peptide libraries. Its two protected functional groups (the α-amino and ε-amino groups, one of which is Cbz-protected) allow for controlled, stepwise synthesis on a solid phase or in solution. chemimpex.comchemimpex.com The ability to create copolypeptides with different, orthogonally labile protective groups is central to combinatorial strategies. researchgate.net For example, a polymer could be synthesized containing both Cbz-protected lysine and Fmoc-protected lysine. researchgate.netchemimpex.com The Fmoc groups can be removed under mild basic conditions, allowing for one set of modifications, while the Cbz groups require different conditions (e.g., hydrogenolysis) for removal, enabling a second, independent set of modifications. This orthogonal strategy allows for the generation of vast libraries of complex, multifunctional polypeptides from a limited set of monomers.

These molecular libraries are then often subjected to HTS to identify compounds with specific biological or material properties. For instance, a library of synthetic peptides containing modified lysine residues could be screened for binding affinity against a specific protein target or for catalytic activity. The development of small-molecule probes for cellular functions, such as the histone demethylase inhibitor derived from a lysine scaffold, is a direct result of design and screening processes that benefit from versatile chemical building blocks. nih.gov The enhanced protein expression enabled by methyl-esterified UAAs also facilitates the production of sufficient quantities of protein targets needed for HTS campaigns. nih.gov

Table 3: Role in Modern Screening Methodologies

Methodology Facilitating Property of this compound Outcome Reference
Combinatorial Chemistry Orthogonal Protection SchemesAllows for the stepwise and selective functionalization of lysine residues within a polymer, creating diverse molecular libraries. researchgate.netchemimpex.com
Versatile Building BlockCan be readily incorporated into solid-phase peptide synthesis workflows to generate large numbers of unique peptide sequences. chemimpex.com
High-Throughput Screening (HTS) Component of Molecular ProbesUsed to synthesize targeted inhibitors and probes that can be used in HTS to study enzymes and cellular pathways. nih.gov
Enabled Protein ProductionEnhanced incorporation into proteins ensures a reliable supply of biological targets for large-scale screening assays. nih.govnih.gov

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the Cbz group (aromatic protons at ~7.3 ppm) and methyl ester (singlet at ~3.6 ppm for OCH3) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+Na]+ peak at m/z 355.16 for C16H22N2O4) .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) to assess purity and monitor byproducts .

How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

Advanced
RSM is a statistical design-of-experiments (DOE) approach to optimize parameters like reaction time, temperature, and reagent molar ratios. Key steps include:

  • Factor Screening : Identify critical variables (e.g., catalyst concentration, solvent volume) via fractional factorial design .
  • Central Composite Design : Run experiments to model interactions between factors and predict optimal conditions .

  • Validation : Confirm predicted yields (e.g., >90% purity) through triplicate runs .
    Example: A 3-level Box-Behnken design reduced side reactions in esterification by optimizing HCl catalyst concentration (0.5–1.5 M) and methanol stoichiometry .

How can researchers resolve contradictions in yield data when varying reaction parameters?

Q. Advanced

  • Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05). For instance, catalyst concentration may dominate yield variability over temperature .
  • Taguchi Method : Apply orthogonal arrays (e.g., L9) to rank parameter effects. In biodiesel methyl ester synthesis, catalyst concentration contributed 77.6% to yield variance, guiding prioritization .
  • Error Analysis : Quantify measurement uncertainty (e.g., ±2% GC-MS error) to distinguish true outliers from instrumental noise .

What is the role of the Cbz protecting group in lysine derivative synthesis?

Basic
The Cbz group:

  • Protects the ε-Amino Group : Prevents undesired nucleophilic reactions during esterification or peptide coupling .
  • Enables Selective Deprotection : Removed via hydrogenolysis (H2/Pd-C) or acidic conditions (HBr/HOAc) without affecting the methyl ester .
    Note: Cbz is preferred over Boc for acid-stable intermediates in solid-phase peptide synthesis .

What strategies mitigate byproduct formation during esterification of N-Cbz-L-lysine?

Q. Advanced

  • Side Reaction Control :
    • Acylation Byproducts : Use excess methanol (3:1 molar ratio) to shift equilibrium toward ester formation .
    • Oxidation Products : Conduct reactions under inert atmosphere (N2/Ar) to prevent lysine degradation .
  • Purification Tactics :
    • Liquid-Liquid Extraction : Remove unreacted lysine with aqueous NaHCO3 .
    • Chromatography : Employ flash chromatography with ethyl acetate/hexane gradients to separate methyl ester from diastereomers .

How should researchers design experiments to assess solvent effects on this compound stability?

Q. Advanced

  • Accelerated Stability Studies : Use DOE to test solvents (e.g., DCM, THF, MeOH) under stress conditions (40–60°C, 75% RH).
  • Kinetic Modeling : Monitor degradation rates via HPLC and fit data to zero/first-order models to predict shelf life .
  • Multivariate Analysis : Correlate solvent polarity (log P) with ester hydrolysis rates to identify stable storage conditions .

What methodologies validate the enantiomeric purity of this compound?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve D/L enantiomers (retention time differences ≥1.5 min) .
  • Circular Dichroism (CD) : Compare CD spectra with a certified L-lysine standard to confirm optical activity .
  • Enzymatic Assays : Incubate with L-specific proteases; absence of hydrolysis confirms enantiopurity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.